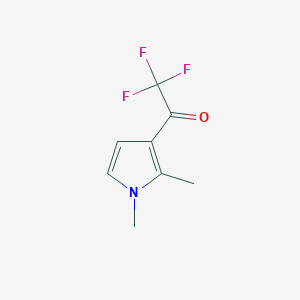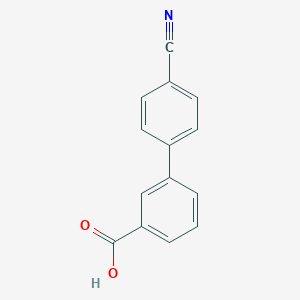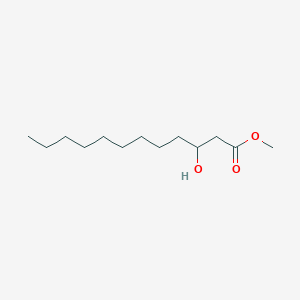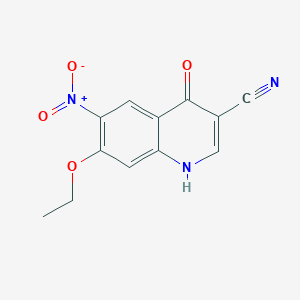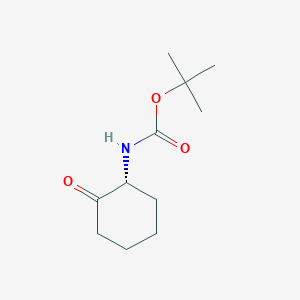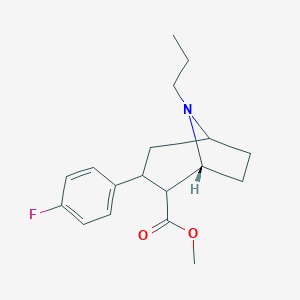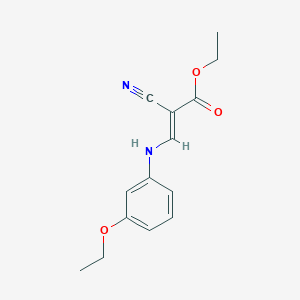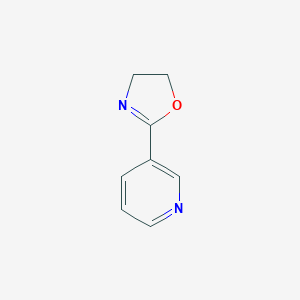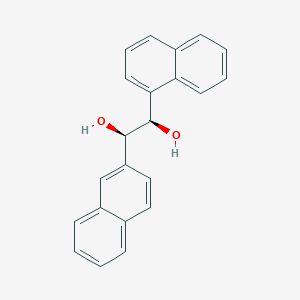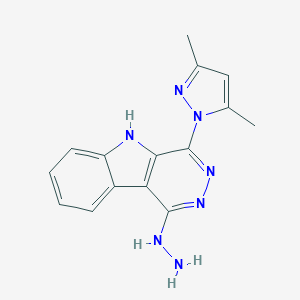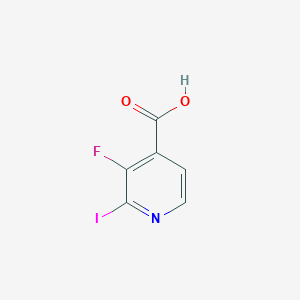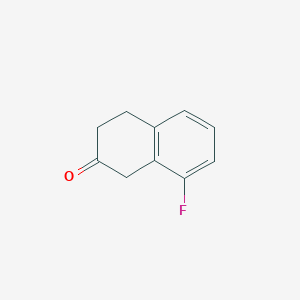
8-Fluoro-2-tetralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-2-tetralone, also known as 8-fluoro-3,4-dihydronaphthalen-2(1H)-one, is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.18 g/mol. This compound is part of the tetralone family, which are bicyclic organic compounds containing a ketone functional group. The presence of a fluorine atom at the 8th position of the tetralone structure imparts unique chemical and physical properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-tetralone can be achieved through various methods. One common approach involves the selective fluorination of tetralone derivatives. For instance, fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position . Another method involves the Claisen condensation followed by selective fluorination, yielding fluorinated tetralone derivatives in moderate to high yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced fluorination techniques. The use of fluorinating agents such as Selectfluor in combination with catalysts can enhance the efficiency and selectivity of the fluorination reaction .
化学反应分析
Types of Reactions
8-Fluoro-2-tetralone undergoes various chemical reactions, including:
Oxidation: The ketone group in this compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Fluoro-2-tetralone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties due to the presence of the fluorine atom.
作用机制
The mechanism of action of 8-Fluoro-2-tetralone involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it may induce apoptosis or inhibit cell proliferation through various pathways .
相似化合物的比较
Similar Compounds
2-Tetralone: Lacks the fluorine atom, resulting in different chemical and physical properties.
8-Chloro-2-tetralone: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
8-Bromo-2-tetralone: Contains a bromine atom, which also affects its chemical behavior and applications.
Uniqueness of 8-Fluoro-2-tetralone
The presence of the fluorine atom at the 8th position makes this compound unique compared to its analogs. Fluorine’s high electronegativity and small size can significantly alter the compound’s reactivity, stability, and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
8-fluoro-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h1-3H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCCLMXABWLNIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399774 |
Source


|
| Record name | 8-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127169-82-8 |
Source


|
| Record name | 8-FLUORO-2-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
